Pandinin-1

Hemolytic activity Sheep erythrocytes Therapeutic index

Pandinin-1 (Pin1) is a 44-amino-acid, cysteine-free, amphipathic α-helical antimicrobial peptide isolated from the venom of the African emperor scorpion Pandinus imperator. It belongs to the non-disulfide-bridged peptide (NDBP) superfamily and is classified within the scorpion antimicrobial peptide family (InterPro IPR012526).

Molecular Formula
Molecular Weight
Cat. No. B1577099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePandinin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pandinin-1 Antimicrobial Peptide: Procurement-Relevant Characterization for Scorpion Venom-Derived Research Reagents


Pandinin-1 (Pin1) is a 44-amino-acid, cysteine-free, amphipathic α-helical antimicrobial peptide isolated from the venom of the African emperor scorpion Pandinus imperator [1]. It belongs to the non-disulfide-bridged peptide (NDBP) superfamily and is classified within the scorpion antimicrobial peptide family (InterPro IPR012526). Unlike its co-discovered venom homolog pandinin-2, pandinin-1 exhibits a distinctive helix-bend-helix architecture consisting of two α-helical domains separated by a flexible coil region centered on Pro19 [2]. The peptide carries a net charge of +1, a molecular mass of approximately 4.8 kDa, and demonstrates predominantly Gram-positive antibacterial activity with no detectable hemolytic activity against sheep erythrocytes at concentrations far exceeding its MIC values [1][2]. These features distinguish pandinin-1 from many other venom-derived antimicrobial peptides that carry significant hemolytic liability.

Why Pandinin-1 Cannot Be Replaced by Generic Scorpion Antimicrobial Peptides in Experimental and Preclinical Workflows


Scorpion venom-derived antimicrobial peptides exhibit extreme functional divergence despite sharing conserved sequence motifs and structural scaffolds [1]. Even within a single venom, pandinin-1 and pandinin-2 display diametrically opposed hemolytic profiles—pandinin-1 is non-hemolytic, whereas pandinin-2 lyses sheep erythrocytes at 11.1–44.5 μM [2]. Similarly, the close homolog opistoporin-1 (77.3% sequence identity) shows a reversed Gram-selectivity profile, preferentially targeting Gram-negative rather than Gram-positive bacteria [1][3]. These functional differences arise from specific structural determinants—the Pro19 hinge separating pandinin-1's two α-helices, tryptophan residue positioning, and the N-terminal hydrophobic face composition—that cannot be predicted from primary sequence alignment alone [4]. Consequently, substituting pandinin-1 with another scorpion AMP, even a high-identity homolog, introduces uncontrolled variables in hemolytic activity, antimicrobial spectrum, and membrane-disruption mechanism that compromise experimental reproducibility and translational interpretation.

Quantitative Differentiation Evidence for Pandinin-1 Against Closest Analogs and In-Class Alternatives


Hemolytic Safety Profile: Pandinin-1 vs. Pandinin-2 — Absence vs. Potent Hemolysis from the Same Venom

Pandinin-1 is definitively non-hemolytic against sheep erythrocytes across all tested concentrations, while pandinin-2—co-isolated from the same P. imperator venom—exhibits strong hemolytic activity with hemolysis detected in the range of 11.1–44.5 μM [1]. This head-to-head comparison from a single study under identical assay conditions establishes that the non-hemolytic phenotype is not a generic class property but a compound-specific feature. The 2001 Corzo et al. study further reports that pandinin-2 achieved 51% hemolysis at 22.2 μM, whereas pandinin-1 produced no detectable hemolysis at any concentration evaluated [1]. The hemolytic contrast is structural in origin: pandinin-2's single, predominantly hydrophobic N-terminal α-helix promotes eukaryotic membrane lysis, whereas pandinin-1's two-helix architecture with a Pro19 hinge prevents erythrocyte membrane disruption [2].

Hemolytic activity Sheep erythrocytes Therapeutic index

Structural Architecture: Two Distinct α-Helices with Pro19 Hinge vs. Single α-Helix in Pandinin-2

Pandinin-1 adopts a unique helix-bend-helix conformation comprising two distinct α-helical segments (residues ~1–18 and ~20–44) connected by a flexible coil region centered on Pro19 that functions as a molecular hinge [1][2]. High-resolution NMR solution structure determination (Nomura et al., 2005) demonstrates that the two helical regions move independently around this Pro19 hinge [2]. In contrast, pandinin-2 folds as a single, uninterrupted α-helix with a predominantly hydrophobic N-terminal sequence [1]. Pandinin-2 has no hinge element. This architectural dichotomy directly explains the differential hemolytic behavior: the single amphipathic helix of pandinin-2 efficiently disrupts erythrocyte membranes, whereas the segmented helix-bend-helix of pandinin-1 permits antibacterial activity without eukaryotic membrane lysis [2]. Solid-state NMR further revealed that the pandinin-1 N-terminal helix (pin1(1-18)) rotates rapidly around its average helical axis inclined at ~30° to the lipid long axis, while the C-terminal helix (pin1(20-44)) undergoes isotropic tumbling—dynamic properties absent in pandinin-2 [2].

NMR structure Helix-bend-helix Proline hinge

Gram-Selectivity Inversion: Pandinin-1 Targets Gram-Positive Bacteria While Opistoporin-1 Favors Gram-Negative Bacteria Despite 77.3% Sequence Identity

Pandinin-1 and opistoporin-1 share 77.3% identical amino acids and 95.5% similar residues, yet exhibit a striking functional inversion in their Gram-selectivity profiles [1]. Pandinin-1 is potently active against Gram-positive bacteria with MIC values of 1.3 μM (E. faecalis), 2.6 μM (S. aureus), 5.2 μM (B. subtilis), and 5.2 μM (S. epidermidis), but is substantially weaker against Gram-negative bacteria with MIC values of 20.8 μM (E. coli) and >20.8 μM (P. aeruginosa) [2]. In contrast, opistoporin-1 displays its strongest activity against Gram-negative bacteria with MIC values of 6.3 μM (E. coli DH5α, K. pneumoniae), 12.5 μM (P. aeruginosa), and 1.6 μM (H. influenzae), but shows negligible activity against the Gram-positive S. aureus (MIC >50 μM) and M. luteus (MIC >50 μM) [3]. The Moerman et al. (2002) study explicitly states that opistoporin 1 and parabutoporin were most active in inhibiting growth of Gram-negative bacteria (MIC range 1.3–25 μM), whereas pandinin-1's activity is concentrated in the Gram-positive spectrum [1]. This inverted selectivity is not predictable from sequence analysis and must be empirically verified per compound.

Gram-positive selectivity Antimicrobial spectrum Opistoporin

Unique Cubic Phase Membrane Disruption Mechanism vs. Conventional Pore-Forming AMP Mechanisms

Pandinin-1 induces a distinct membrane morphological transition—formation of the cubic lipid phase—that is not observed with other well-characterized scorpion antimicrobial peptides such as pandinin-2, hadrurin, or parabutoporin [1]. Using ³¹P solid-state NMR spectroscopy, Nomura et al. (2005) demonstrated that pandinin-1 triggers conversion of shorter-chain phosphatidylcholine bilayers (diC12:0-PC and diC14:0-PC) into the cubic phase at temperatures above the lipid phase transition (Tm). This cubic phase induction was abolished or significantly reduced in all three pandinin-1 derivatives: the tryptophan-to-alanine triple mutant [W4A,W6A,W15A]-pin1, the N-terminal fragment pin1(1-18), and the C-terminal fragment pin1(20-44) [1]. By contrast, most small α-helical AMPs (including pandinin-2 at 24 residues, magainin 2 at 23 residues, and melittin at 26 residues) disrupt bacterial membranes via carpet-like, toroidal pore, or barrel-stave mechanisms without cubic phase formation [1]. The cubic phase represents a fundamentally different lipid reorganization pathway that may contribute to pandinin-1's ability to kill bacteria without lysing erythrocytes, as the bicontinuous cubic architecture requires specific lipid compositions enriched in bacterial membranes [1][2].

Cubic lipid phase Membrane disruption Biophysical mechanism

Hemolytic Safety at Therapeutic Concentrations: Pandinin-1 vs. Hadrurin — Zero vs. >50% Erythrocyte Lysis at MIC Levels

Pandinin-1 exhibits no hemolytic activity against erythrocytes at any tested concentration, while hadrurin—a well-characterized 41-amino-acid scorpion AMP from Hadrurus aztecus—lyses more than 50% of human erythrocytes at concentrations equivalent to its MIC against bacterial targets [1][2][3]. Hadrurin is a relevant comparator because it shares with pandinin-1 the two-α-helix architecture, similar size (41 vs. 44 residues), and cysteine-free composition, yet the functional outcome for eukaryotic membrane toxicity is completely opposite [3]. The Torres-Larios et al. (2000) study explicitly reports that hadrurin 'shows cytolytic activity when tested in human erythrocytes,' and the subsequent Sánchez-Vásquez et al. (2013) study quantifies this as >50% hemolysis at MIC-equivalent concentrations [2][3]. This establishes that the two-helix scaffold alone does not guarantee hemolytic safety; the specific sequence features of pandinin-1—particularly the tryptophan residue arrangement and the Pro19 hinge dynamics—are the protective factors [4]. Furthermore, hadrurin's broad-spectrum activity against both Gram-positive and Gram-negative bacteria comes at the cost of erythrocyte toxicity, whereas pandinin-1's narrower Gram-positive spectrum is associated with a clean hemolytic safety profile [1][3].

Hemolytic safety Erythrocyte toxicity Hadrurin

Evidence-Backed Research and Industrial Application Scenarios for Pandinin-1 Procurement


Non-Hemolytic Gram-Positive Antibacterial Screening in Blood-Containing or Erythrocyte-Proximal Assays

Pandinin-1 is the preferred scorpion AMP for antibacterial screening programs targeting Gram-positive pathogens (S. aureus MIC 2.6 μM, E. faecalis MIC 1.3 μM, B. subtilis MIC 5.2 μM) where experimental protocols involve blood-derived media, erythrocyte co-culture, or hemolysis-sensitive readouts [1]. Unlike pandinin-2 (hemolytic at 11.1–44.5 μM) or hadrurin (>50% erythrocyte lysis at MIC levels), pandinin-1's zero-hemolysis profile eliminates erythrocyte lysis as a confounding variable, enabling unambiguous interpretation of antibacterial efficacy without parallel toxicity correction [1][2]. This scenario is directly supported by the Corzo et al. head-to-head hemolysis data generated under standardized conditions [1].

Biophysical Mechanistic Studies of Cubic Phase Membrane Disruption

Pandinin-1 is uniquely suited as a tool compound for investigating cubic phase membrane disruption—a biophysical phenomenon not observed with pandinin-2, hadrurin, magainin, melittin, or any other characterized scorpion AMP [3]. The Nomura et al. (2005) study established the experimental system using ³¹P solid-state NMR of defined phosphatidylcholine bilayers and demonstrated that cubic phase induction is abolished in pandinin-1 fragments and tryptophan mutants, making the full-length wild-type peptide essential for this line of investigation [3]. Researchers studying lipid polymorphism, membrane curvature induction, or non-classical antimicrobial mechanisms require authentic pandinin-1 to replicate and extend this work.

Structure-Function Studies of Helix-Bend-Helix Antimicrobial Scaffolds

Pandinin-1 serves as the prototypical helix-bend-helix antimicrobial peptide, with its two α-helical domains separated by the Pro19 hinge—a structural motif distinct from the single-helix architecture of pandinin-2 and most short magainin-type AMPs [1][3]. The high-resolution NMR solution structure and comprehensive solid-state NMR dynamics data (helix inclination angle ~30°, correlation time ~10⁻³ s, membrane-water interface localization) provide a rich structural framework for rational mutagenesis, SAR studies, and computational modeling of hinge-dependent antimicrobial activity [3]. No other scorpion AMP offers this specific combination of structural data and functional characterization.

Differentiation Control in Scorpion AMP Comparative Studies Requiring Gram-Positive Selectivity

When experimental designs require a scorpion AMP with verified Gram-positive selectivity as a comparator against broad-spectrum or Gram-negative-selective peptides, pandinin-1 provides a well-characterized reference standard [1][4]. Its activity profile (potent Gram-positive MIC 1.3–5.2 μM; weak Gram-negative MIC 20.8 to >20.8 μM) is orthogonal to opistoporin-1 (potent Gram-negative MIC 1.6–12.5 μM; weak Gram-positive MIC >50 μM) despite 77.3% sequence identity between the two peptides [4][5]. This enables paired comparative studies that probe the sequence determinants of Gram-selectivity inversion in near-identical molecular frameworks.

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